Tert-butyl 3-(2,6-dichlorophenyl)-3-hydroxypiperidine-1-carboxylate
Description
Tert-butyl 3-(2,6-dichlorophenyl)-3-hydroxypiperidine-1-carboxylate is a synthetic organic compound featuring a piperidine ring substituted with a 2,6-dichlorophenyl group, a hydroxyl group at the 3-position, and a tert-butyl carboxylate ester at the 1-position. The tert-butyl ester group is commonly employed as a protective moiety in synthetic chemistry to improve solubility or stability during intermediate synthesis.
Properties
IUPAC Name |
tert-butyl 3-(2,6-dichlorophenyl)-3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2NO3/c1-15(2,3)22-14(20)19-9-5-8-16(21,10-19)13-11(17)6-4-7-12(13)18/h4,6-7,21H,5,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWCYTNRBLVHMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C2=C(C=CC=C2Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Hydroxypiperidine Core
A key step is the hydrogenation of 3-pyridone to 3-hydroxypiperidine, which serves as the scaffold for further derivatization. The process involves:
- Hydrogenation of 3-pyridone under rhodium on carbon catalyst.
- Reaction conditions: hydrogen pressure of 4–6 MPa, temperature 80–100 °C, and reaction time of 32–60 hours.
- Post-reaction workup includes cold filtration and vacuum distillation to isolate 3-hydroxypiperidine.
This step is critical for establishing the piperidine ring with the hydroxyl substituent at the 3-position.
Chiral Resolution of 3-Hydroxypiperidine
To obtain the desired (S)-enantiomer, 3-hydroxypiperidine undergoes resolution by forming diastereomeric salts with a resolving agent:
- Reflux 3-hydroxypiperidine with D-pyroglutamic acid in 95% ethanol.
- Cooling the reaction mixture to -5 °C to precipitate the (S)-3-hydroxypiperidine D-pyroglutamate salt.
- Filtration and washing yield the optically pure intermediate.
The molar ratio of 3-hydroxypiperidine to D-pyroglutamic acid is optimized between 1:0.55 and 1:0.6 for efficiency.
Protection of the Piperidine Nitrogen
The (S)-3-hydroxypiperidine salt is then reacted with di-tert-butyl dicarbonate (Boc anhydride) to protect the nitrogen:
Introduction of the 2,6-Dichlorophenyl Group
While the direct preparation of tert-butyl 3-(2,6-dichlorophenyl)-3-hydroxypiperidine-1-carboxylate is less documented in isolation, the general approach involves:
- Functionalization of the 3-hydroxypiperidine intermediate with 2,6-dichlorophenyl substituent through nucleophilic substitution or cross-coupling reactions.
- The aromatic group is typically introduced via halogenated aromatic precursors under palladium-catalyzed coupling conditions or via electrophilic aromatic substitution depending on the synthetic design.
This step requires careful control to maintain stereochemistry and avoid side reactions.
Alternative Biotransformation Route
An enzymatic approach offers a green and efficient alternative:
- Biocatalytic asymmetric reduction of N-Boc-3-piperidone using ketoreductases.
- Mild reaction conditions with high enantioselectivity and yield.
- The enzymatic route converts achiral or racemic precursors directly into (S)-N-Boc-3-hydroxypiperidine, which can then be further functionalized.
Data Table: Summary of Key Reaction Parameters
Research Findings and Optimization Notes
- The use of recyclable resolving agents like D-pyroglutamic acid reduces production cost and environmental impact while improving yield and purity.
- Hydrogenation conditions require careful control of pressure and temperature to avoid over-reduction or side reactions.
- Biotransformation methods demonstrate superior enantioselectivity and milder reaction conditions compared to classical chemical resolution, enhancing scalability and sustainability.
- Protection with tert-butoxycarbonyl groups is a well-established step to stabilize the nitrogen and facilitate further functionalization.
- Introduction of the 2,6-dichlorophenyl group often requires tailored coupling strategies to maintain stereochemical integrity and avoid competing reactions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2,6-dichlorophenyl)-3-hydroxypiperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalysts, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Pharmaceutical Applications
The compound's structure, featuring a piperidine ring with a tert-butyl group and a dichlorophenyl moiety, enhances its lipophilicity and biological activity, making it a candidate for drug development.
Antidepressant Activity
Research indicates that derivatives of hydroxypiperidines exhibit antidepressant properties. The presence of the 2,6-dichlorophenyl group may enhance serotonin receptor affinity, suggesting potential use in treating mood disorders.
Analgesic Properties
Similar compounds have shown efficacy in pain management. The modification of the piperidine structure can lead to analgesics with improved potency and reduced side effects compared to traditional opioids.
Anticancer Activity
Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation. The halogenated phenyl ring can interact with biological targets involved in tumor growth, making this compound a candidate for anticancer drug development.
Organic Synthesis Applications
Tert-butyl 3-(2,6-dichlorophenyl)-3-hydroxypiperidine-1-carboxylate serves as an important intermediate in organic synthesis.
Synthesis of Complex Molecules
The compound can be utilized in the synthesis of more complex organic molecules through reactions such as nucleophilic substitutions and coupling reactions. Its functional groups allow for further modifications that can lead to diverse chemical entities .
As a Building Block
Due to its unique functional groups, it acts as a versatile building block in the synthesis of various pharmaceuticals and agrochemicals, facilitating the creation of novel compounds with desired properties .
Synthesis Methodologies
Several synthesis methodologies have been documented for producing this compound, including:
- Use of Triphenylphosphine and Diethylazodicarboxylate : This method involves specific solvents like dichloromethane or toluene under controlled temperatures to achieve desired yields .
- Recrystallization Techniques : Following synthesis, recrystallization from petroleum ether has been employed to purify the product effectively .
Biological Testing
In vitro studies have demonstrated significant activity against various cancer cell lines, indicating its potential as an anticancer agent. Further research is required to elucidate its mechanism of action and optimize its pharmacological properties.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(2,6-dichlorophenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several dichlorophenyl-containing derivatives, though differences in functional groups and backbones lead to divergent applications. Below is a comparative analysis based on evidence:
Table 1: Key Structural and Functional Comparisons
Key Findings:
Backbone Diversity :
- The piperidine core in the target compound contrasts with the urea, thiourea, or amide backbones of analogs. Piperidine derivatives are frequently utilized in drug discovery due to their conformational flexibility and ability to mimic natural alkaloids .
- Urea/thiourea derivatives (e.g., 3-(2,6-dichlorophenyl)-1,1-dimethylurea) exhibit herbicidal activity by inhibiting photosynthesis via photosystem II disruption .
The hydroxyl group on the piperidine ring may facilitate hydrogen bonding in receptor interactions, a property absent in dimethylurea herbicides .
Chirality :
- The stereochemistry at the 3-hydroxypiperidine position could confer enantioselective activity, a critical factor absent in achiral analogs like propanil or dimethylureas .
Research Findings and Mechanistic Insights
- Synthetic Utility : The tert-butyl carboxylate group is a common protective strategy in multi-step syntheses, enabling selective deprotection for downstream functionalization .
- Metabolic Considerations : The 2,6-dichlorophenyl group may reduce oxidative metabolism compared to 3,4-dichlorophenyl analogs (e.g., propanil), as ortho-substitution often hinders cytochrome P450 enzyme interactions .
- Biological Activity: Thiourea derivatives (e.g., 1-(2-aminoethyl)-3-(2,6-dichlorophenyl)-thiourea) are employed in analytical assays due to their affinity for metal ions or enzymes, whereas the target compound’s hydroxyl and piperidine groups suggest divergent targets, such as neurotransmitter receptors .
Biological Activity
Tert-butyl 3-(2,6-dichlorophenyl)-3-hydroxypiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its applications in pharmacology.
- Molecular Formula : CHClN\O
- Molecular Weight : 285.18 g/mol
- CAS Number : 143900-43-0
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the piperidine ring via cyclization.
- Introduction of the tert-butyl and hydroxyl groups.
- Halogenation to incorporate dichlorophenyl moiety.
Research indicates that this compound exhibits significant activity against various biological targets, including receptors and enzymes involved in neurodegenerative diseases and cancer.
Antitumor Activity
In studies involving breast cancer cell lines, compounds structurally related to this compound demonstrated antiproliferative effects. Notably, analogs showed increased activity against MDA-MB-231 cells, a model for triple-negative breast cancer (TNBC) .
Neuroprotective Effects
In neuropharmacological studies, this compound was evaluated for its protective effects against amyloid-beta (Aβ) toxicity in astrocytes. It was found to reduce levels of pro-inflammatory cytokines like TNF-α and mitigate oxidative stress markers .
Case Studies
- Study on Neuroprotection : A study published in PMC demonstrated that compounds similar to this compound could protect astrocytes from Aβ-induced toxicity by modulating inflammatory pathways .
- Anticancer Research : Another research highlighted the synthesis of analogs that improved binding affinity to Hsp90, a chaperone protein implicated in cancer progression. These analogs exhibited enhanced antiproliferative activity in various cancer cell lines .
Comparative Analysis with Related Compounds
Q & A
Q. What are the optimal synthetic routes for introducing the 2,6-dichlorophenyl and hydroxyl groups into the piperidine ring?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Introduce the tert-butyl carbamate (Boc) protecting group to the piperidine nitrogen to prevent undesired side reactions .
- Step 2 : Perform nucleophilic substitution or coupling reactions to attach the 2,6-dichlorophenyl moiety. For example, a Suzuki-Miyaura coupling could be employed if a boronate precursor is available .
- Step 3 : Hydroxylation at the 3-position of the piperidine ring may involve oxidation (e.g., using m-CPBA) or hydroxylation via epoxide intermediates.
- Optimization : Monitor reaction progress via TLC or HPLC. Use anhydrous conditions (e.g., dichloromethane) and catalysts like DMAP or triethylamine to enhance yield .
Q. Which analytical techniques are critical for characterizing this compound, and what key features should be prioritized?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for the tert-butyl singlet at ~1.4 ppm, hydroxyl proton (broad, ~3-5 ppm), and aromatic protons from the dichlorophenyl group (6.8-7.5 ppm).
- ¹³C NMR : Confirm the Boc carbonyl (~155 ppm) and quaternary carbons of the tert-butyl group (~80 ppm) .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern consistent with chlorine atoms.
- X-ray Crystallography : Use SHELX software for structure refinement. Focus on resolving potential disorder in the hydroxyl group’s position .
Q. How can purification challenges, such as separating diastereomers or regioisomers, be addressed?
- Methodological Answer :
- Chromatography : Use flash column chromatography with gradients of ethyl acetate/hexane. For polar byproducts, employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase).
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate the desired stereoisomer. Monitor crystal growth under controlled temperature.
- Derivatization : Convert the hydroxyl group to a more separable derivative (e.g., acetate) temporarily, then cleave post-purification .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric catalysis (e.g., Sharpless epoxidation or Jacobsen hydroxylation) to enforce stereochemistry at the 3-hydroxyl position.
- Protecting Group Strategy : Employ chiral auxiliaries or temporary protecting groups (e.g., silyl ethers) to direct regioselectivity during dichlorophenyl attachment.
- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and solvent polarity to favor the desired stereoisomer. For example, low temperatures may stabilize kinetic products .
Q. What strategies resolve crystallographic data contradictions caused by the hydroxyl group’s conformational flexibility?
- Methodological Answer :
- High-Resolution Data Collection : Use synchrotron radiation or low-temperature (100 K) measurements to improve data quality.
- Disorder Modeling : In SHELXL, refine the hydroxyl oxygen as a split site with occupancy factors. Apply restraints to bond lengths and angles .
- Hydrogen Bond Analysis : Map hydrogen-bonding networks to identify preferred conformations. Compare with DFT-calculated geometries for validation.
Q. How does the electron-withdrawing 2,6-dichlorophenyl group influence the compound’s reactivity in downstream reactions?
- Methodological Answer :
- Electronic Effects : The dichlorophenyl group reduces electron density on the piperidine ring, slowing nucleophilic attacks but enhancing electrophilic substitution.
- Derivatization Studies :
- Amidation : Activate the hydroxyl group as a mesylate for displacement with amines.
- Cross-Coupling : Leverage the aryl chloride moieties for Buchwald-Hartwig amination or Ullmann coupling .
- Stability Tests : Monitor hydrolytic stability under acidic/basic conditions. The Boc group may cleave preferentially in TFA, leaving the dichlorophenyl-hydroxypiperidine core intact .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
